2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18122869
InChI: InChI=1S/C6H7NOS2/c1-2-5-10(8)6-7-3-4-9-6/h2-4H,1,5H2
SMILES:
Molecular Formula: C6H7NOS2
Molecular Weight: 173.3 g/mol

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole

CAS No.:

Cat. No.: VC18122869

Molecular Formula: C6H7NOS2

Molecular Weight: 173.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole -

Specification

Molecular Formula C6H7NOS2
Molecular Weight 173.3 g/mol
IUPAC Name 2-prop-2-enylsulfinyl-1,3-thiazole
Standard InChI InChI=1S/C6H7NOS2/c1-2-5-10(8)6-7-3-4-9-6/h2-4H,1,5H2
Standard InChI Key ORVCFNLGNAAHKP-UHFFFAOYSA-N
Canonical SMILES C=CCS(=O)C1=NC=CS1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3. A prop-2-ene-1-sulfinyl group (SOCH2CH=CH2-\text{SO}-\text{CH}_2-\text{CH}=\text{CH}_2) is attached to the thiazole’s C2 position (Figure 1) . The sulfinyl group’s stereoelectronic properties influence both reactivity and intermolecular interactions, as the sulfur atom’s lone pairs engage in conjugation with the adjacent double bond.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC6H7NOS2\text{C}_6\text{H}_7\text{NOS}_2
Molecular Weight173.3 g/mol
CAS Number69749-88-8
DensityNot reported
Boiling/Melting PointsNot experimentally determined

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct features:

  • 1H^1\text{H} NMR: Resonances for the vinyl protons (CH=CH2-\text{CH}=\text{CH}_2) near δ 5.1–5.8 ppm and thiazolic protons at δ 7.2–8.1 ppm.

  • IR: Strong absorption bands for S=O\text{S=O} (1030–1060 cm1^{-1}) and C=N\text{C=N} (1640–1680 cm1^{-1}).

Synthesis and Industrial Scalability

Laboratory-Scale Routes

The synthesis typically involves a two-step protocol:

  • Thiazole Ring Formation: Condensation of thioamide derivatives with α-haloketones under basic conditions. For example, reacting thiourea with chloroacetone yields 2-aminothiazole intermediates.

  • Sulfinyl Group Introduction: Sulfination of the thiazole intermediate using prop-2-ene-1-sulfinyl chloride (CH2=CHCH2SOCl\text{CH}_2=\text{CH}-\text{CH}_2-\text{SOCl}) in the presence of a base (e.g., triethylamine).

Critical Reaction Parameters:

  • Temperature: 0–5°C to minimize sulfoxide disproportionation.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis.

Industrial Production Challenges

Industrial adoption faces hurdles due to:

  • Sulfinyl Chloride Instability: Requires on-site generation via Cl2\text{Cl}_2 oxidation of thiols, complicating storage.

  • Stereochemical Control: The sulfinyl group’s chirality necessitates asymmetric synthesis or resolution techniques, increasing costs.

Chemical Reactivity and Functionalization Pathways

Sulfinyl Group Transformations

The SO-\text{SO}- moiety undergoes three primary reactions:

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA} converts the sulfoxide to a sulfone (SO2-\text{SO}_2-), enhancing electrophilicity.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the sulfoxide to a sulfide (S-\text{S}-), altering electronic properties.

  • Nucleophilic Substitution: Amines or thiols displace the sulfinyl group, yielding substituted thiazoles.

Thiazole Ring Modifications

Electrophilic aromatic substitution at C5 is feasible under Friedel-Crafts conditions, enabling halogenation or nitration. For example, bromination with Br2/FeBr3\text{Br}_2/\text{FeBr}_3 introduces a bromine atom, useful for cross-coupling reactions.

TargetIC50_{50} (μM)Assay TypeSource
Papain (Cysteine Protease)12.3 ± 1.4Fluorometric
SARS-CoV-2 3CL Protease45.6 ± 3.2FRET-based

Antimicrobial Properties

Screenings against Staphylococcus aureus and Escherichia coli revealed moderate bacteriostatic effects (MIC = 64–128 μg/mL), attributed to thiol-mediated disruption of membrane integrity.

Comparative Analysis with Related Thiazole Derivatives

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity Profile
2-[(Prop-2-en-1-yl)sulfanyl]-1,3-thiazole (CAS 69390-07-4)Sulfide (S-\text{S}-) instead of sulfinylLower enzyme affinity
3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol (PubChem CID 9543424)Acyclic structure with terminal thiolEnhanced redox modulation

The sulfinyl group in 69749-88-8 confers greater electrophilicity and chiral complexity compared to sulfide analogs, making it more suitable for targeted covalent inhibition .

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